![molecular formula C17H24FNO3 B13207386 tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate](/img/structure/B13207386.png)
tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a carbamate functional group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable fluorophenyl derivative under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions often require elevated temperatures and inert atmosphere to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process typically includes steps such as mixing, heating, and purification through techniques like chromatography to isolate the desired product. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorophenyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The fluorophenyl group contributes to the compound’s binding affinity and specificity towards its targets. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (4-fluorophenyl)carbamate
- tert-Butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate
Uniqueness
tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate is unique due to its specific structural features, such as the presence of a 6-oxohexyl chain and a 3-fluorophenyl group. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and functional properties, which can be leveraged in specialized research and industrial contexts .
Propiedades
Fórmula molecular |
C17H24FNO3 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
tert-butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate |
InChI |
InChI=1S/C17H24FNO3/c1-17(2,3)22-16(21)19-11-6-4-5-10-15(20)13-8-7-9-14(18)12-13/h7-9,12H,4-6,10-11H2,1-3H3,(H,19,21) |
Clave InChI |
IFFRFCYNQJUJLY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCCC(=O)C1=CC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


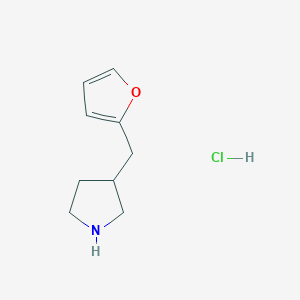
![4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol](/img/structure/B13207314.png)
![3-(Bromomethyl)-3-ethylbicyclo[3.1.0]hexane](/img/structure/B13207325.png)

![N-{2-[4-(2-chloro-1-hydroxyethyl)phenyl]ethyl}methanesulfonamide](/img/structure/B13207344.png)
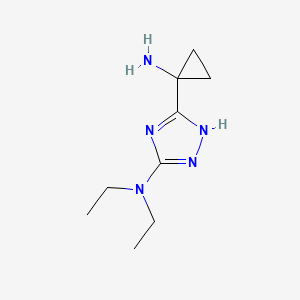

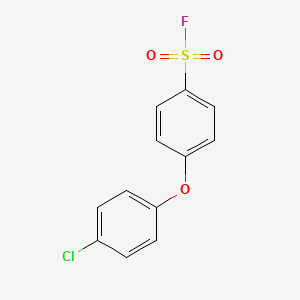
![Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate](/img/structure/B13207369.png)
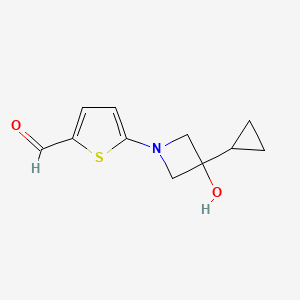
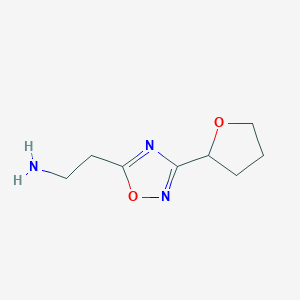

![3-Cyclopropyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13207404.png)
amine](/img/structure/B13207406.png)
